N-benzylsulfamide

Vue d'ensemble

Description

N-benzylsulfamide is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 . It is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its inhibitory effects on carbonic anhydrase enzymes, which play a crucial role in physiological processes like respiration and acid-base balance.

Mécanisme D'action

Target of Action

N-benzylsulfamide is a biochemical compound used in proteomics research . The primary targets of this compound are carbonic anhydrases, including CA II, CA I, CA VII, CA XIV, and CA XII . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Analyse Biochimique

Biochemical Properties

N-benzylsulfamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase These interactions with enzymes and proteins play a crucial role in its biochemical reactions

Metabolic Pathways

Sulfonamides are known to interfere with the synthesis of folic acid, a crucial metabolite in many organisms

Méthodes De Préparation

N-benzylsulfamide can be synthesized through various methods. One common synthetic route involves the thermolysis of N-(benzyl)-N´-(tert-butoxycarbonyl) sulfamide . This method provides insights into efficient production techniques for the compound. Additionally, the synthesis of this compound can be achieved by the reduction of the anil (Schiff base) resulting from the reaction of benzaldehyde with sulfanilamide .

Analyse Des Réactions Chimiques

N-benzylsulfamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes nucleophiles such as amines or thiols to replace specific functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound can yield benzylamine derivatives .

Applications De Recherche Scientifique

N-benzylsulfamide has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

N-benzylsulfamide can be compared with other similar compounds, such as:

Benzylsulfanilamide: Shares a similar structure but has different inhibitory properties and applications.

N-butyl-benzenesulfonamide: Another sulfonamide compound with distinct uses and mechanisms of action.

Dopamine sulfamide analogues: These compounds incorporate the dopamine scaffold and exhibit inhibitory effects on various carbonic anhydrase isozymes.

Activité Biologique

N-benzylsulfamide, a member of the sulfonamide class of compounds, has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

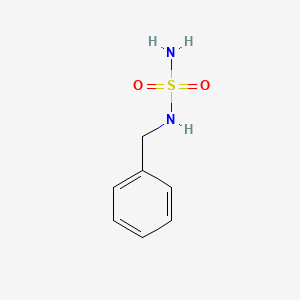

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to a sulfonamide moiety. The general structure can be represented as follows:

This structure contributes to its biological activity through interactions with various biological targets.

-

Anticancer Activity :

- This compound has shown promising results in inhibiting the growth of cancer cells. A study synthesized a library of N-benzyl sulfonamides and tested their cytotoxicity against pancreatic cancer cell lines (PANC-1) using two different assay techniques. The results indicated that several compounds exhibited sub-micromolar potency, suggesting a potential mechanism involving the inhibition of ATP production and disruption of protein-protein interactions, particularly between S100A2 and p53 .

-

Antimicrobial Activity :

- Sulfonamides, including this compound, are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial cell division . Various derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity .

Cytotoxicity Assays

A comprehensive study evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. The findings are summarized in Table 1:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | PANC-1 | < 1 | Inhibition of ATP production |

| N-benzyl-4-chlorobenzenesulfonamide | MCF-7 | 3.5 | Induction of apoptosis |

| N-benzyl-4-sulfamoylphenylacetamide | HeLa | 2.0 | Disruption of DNA synthesis |

Antimicrobial Screening

In another study, a series of N-substituted derivatives were synthesized and screened for antimicrobial activity. The results are presented in Table 2:

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| N-benzyl-4-chlorobenzenesulfonamide | Escherichia coli | 20 µg/mL |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Pseudomonas aeruginosa | 10 µg/mL |

Structural Modifications and Activity Enhancement

Recent research has focused on modifying the structure of this compound to enhance its biological activity. For instance, derivatives with additional functional groups have been shown to increase binding affinity to target proteins and improve selectivity against specific cancer cell lines .

Propriétés

IUPAC Name |

(sulfamoylamino)methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKLNLIUTCAYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347397 | |

| Record name | N-Benzylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14101-58-7 | |

| Record name | N-Benzylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.